
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide: is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methyl group, connected via a thioether linkage to a propanamide moiety bearing a methylcarbamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ammonia to introduce the amino group.
Thioether Formation: The amino-substituted pyrimidine is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions to form the thioether linkage.
Amidation: The resulting thioether intermediate is subjected to amidation with methyl isocyanate to introduce the methylcarbamoyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thioether linkage in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
- Explored for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether linkage and the carbamoyl group play crucial roles in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Amino-6-methylpyrimidine: Shares the pyrimidine core but lacks the thioether and carbamoyl functionalities.
N-(Methylcarbamoyl)propanamide: Contains the carbamoyl group but lacks the pyrimidine ring and thioether linkage.
3-Mercaptopropanoic acid: Contains the thiol group but lacks the pyrimidine ring and carbamoyl group.
Uniqueness:
- The combination of the pyrimidine ring, thioether linkage, and carbamoyl group in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide provides unique chemical properties and reactivity.
- Its structural features allow for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C10H15N5O2S |
|---|---|
Poids moléculaire |
269.33 g/mol |
Nom IUPAC |
3-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C10H15N5O2S/c1-6-5-7(11)14-10(13-6)18-4-3-8(16)15-9(17)12-2/h5H,3-4H2,1-2H3,(H2,11,13,14)(H2,12,15,16,17) |
Clé InChI |
BJBFCRLYJQBYSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCCC(=O)NC(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





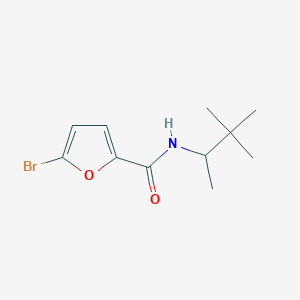
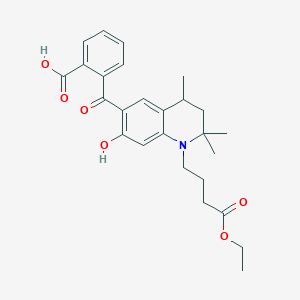

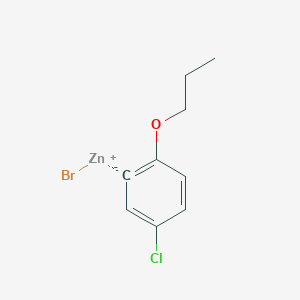
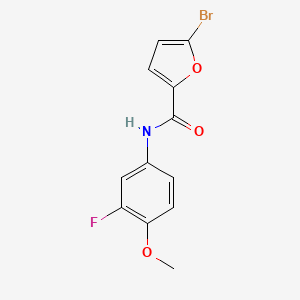
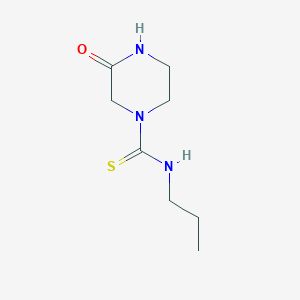

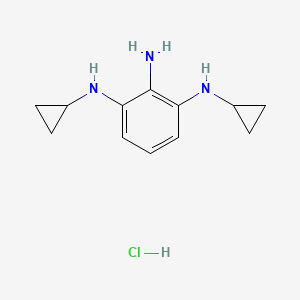
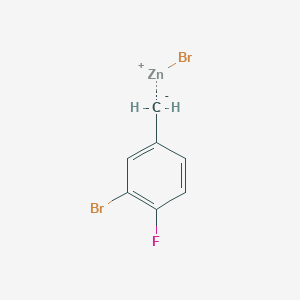
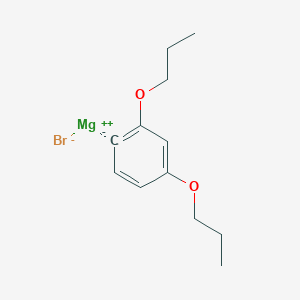
![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
